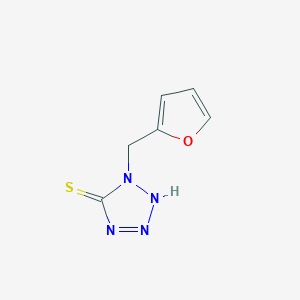

1-(2-furylmethyl)-1H-tetrazole-5-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The furylmethyl and tetrazole groups are likely to contribute to the compound’s aromaticity, while the thiol group could participate in hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The aromatic rings (furan and tetrazole) might undergo electrophilic aromatic substitution reactions, while the thiol group could be oxidized or form disulfide bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of aromatic rings and a thiol group could affect its polarity, solubility, boiling point, and melting point .

Scientific Research Applications

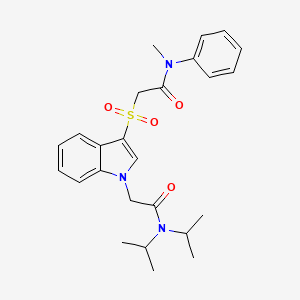

Catalytic Hydroamination

1-Phenyl-1H-tetrazole-5-thiol (PT-thiol), a compound similar to 1-(2-furylmethyl)-1H-tetrazole-5-thiol, has been used in Markovnikov-selective formal hydroamination of styrenyl compounds. This reaction, catalyzed by Ga(OTf)3, leads to tetrazolothione moieties and is notable for its atom economy and potential mechanistic pathway involving hydrothiolation followed by rearrangement (Savolainen, Han, & Wu, 2014).

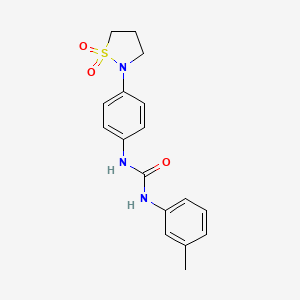

Synthesis and Antibacterial Evaluation

Novel derivatives of 1-phenyl-1H-tetrazole-5-thiol have been synthesized and demonstrated significant antibacterial activities against E. Coli and Staphylococcus aureus. The synthesis involves reactions with various chemicals and subsequent analysis through IR, NMR spectroscopy, and physical data evaluation (Mekky & Thamir, 2019).

Antifungal and Antibacterial Activities

5-thio-substituted tetrazole derivatives, including 1-benzyl-1H-tetrazole-5-thiol, have been synthesized and shown to possess both antibacterial and antifungal properties. These derivatives underwent a series of reactions and were characterized using various analytical techniques (Dhayanithi et al., 2011).

Synthesis of Dichlorovinyl Derivatives

1-Substituted 1H-tetrazole-5-thiols can react with trichloroethylene to form S- and N-dichlorovinyl derivatives. These reactions result in products characterized by low thermal stability and a propensity for polymerization reactions (Myznikov et al., 2021).

Metal-Free Synthesis of Alkyl 1H-tetrazol-5-yl Thioethers

Alkyl 1H-tetrazol-5-yl thioethers have been synthesized from aldehydes and 1H-tetrazole-5-thiol in a metal-free, one-pot procedure. This method offers high yields and an environmentally friendly approach to thioether synthesis (Li, Gao, & Han, 2015).

Efficient Synthesis of 5-Bromo-1H-tetrazoles

1-Substituted 1H-tetrazole-5-thiols have been converted into 5-bromo-1H-tetrazoles using zinc(II) bromide and hydrogen peroxide or peracetic acid. This method is notable for its simplicity and efficiency in isolating the 5-bromotetrazole products (Myznikov et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-2H-tetrazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4OS/c12-6-7-8-9-10(6)4-5-2-1-3-11-5/h1-3H,4H2,(H,7,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMABYCXKWDEGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C(=S)N=NN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2434581.png)

![1-[(3-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2434588.png)

![3-Oxa-1-azaspiro[4.4]non-1-en-2-amine](/img/structure/B2434590.png)

![N-(3,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2434591.png)

![1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2434593.png)

![4-[(4-Fluorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl sulfone](/img/structure/B2434599.png)

![2'-(tert-Butoxycarbonyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid](/img/structure/B2434602.png)

![1-(4-chlorophenyl)-4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2434603.png)

![2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2434604.png)